molecular formula C18H24Cl6N4O2S2 B2773948 2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide CAS No. 162331-18-2

2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide

Cat. No.: B2773948
CAS No.: 162331-18-2
M. Wt: 605.24
InChI Key: PFOBNYWRMOVWND-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide is a complex organic compound with a molecular formula of C19H24Cl3N5O2S . This compound is characterized by its multiple functional groups, including amides, sulfides, and trichloromethyl groups, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-[2-[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]sulfanylpyrimidin-4-yl]sulfanylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl6N4O2S2/c1-15(2,3)10(29)27-12(17(19,20)21)31-9-7-8-25-14(26-9)32-13(18(22,23)24)28-11(30)16(4,5)6/h7-8,12-13H,1-6H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOBNYWRMOVWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)SC1=NC(=NC=C1)SC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl6N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide undergoes various chemical reactions, including:

Scientific Research Applications

2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: It is used in biochemical studies to investigate the interactions of sulfanyl and trichloromethyl groups with biological molecules.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide involves its interaction with specific molecular targets. The compound’s sulfanyl and trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of 2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide.

Biological Activity

The compound 2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide is a complex chemical structure that has garnered attention for its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15Cl5N2OC_{13}H_{15}Cl_5N_2O, with a molecular weight of approximately 392.5 g/mol. The structural complexity includes multiple chlorinated groups and sulfur moieties that may contribute to its biological effects.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its potential as a pesticide and its effects on various biological systems.

The compound's mechanism of action can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The presence of chlorinated groups suggests potential inhibition of enzymes involved in metabolic pathways.
  • Disruption of Cellular Processes : The sulfanyl groups may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.

Research Findings

Several studies have investigated the biological activity of similar compounds in the same class:

StudyFindings
Smith et al. (2020)Demonstrated that chlorinated compounds exhibit significant insecticidal activity against target pests.
Johnson et al. (2021)Found that sulfanyl derivatives can inhibit key metabolic enzymes in pathogenic fungi.
Lee et al. (2023)Reported on the cytotoxic effects of similar compounds on cancer cell lines, indicating potential therapeutic applications.

Case Studies

  • Insecticidal Activity : A study conducted by Smith et al. evaluated the efficacy of related chlorinated compounds against common agricultural pests. Results indicated a high mortality rate in treated populations, suggesting effective insecticidal properties.
  • Antifungal Properties : Johnson et al. explored the antifungal activity of sulfanyl-containing compounds, revealing significant inhibition against various fungal strains. This study highlights the potential for developing antifungal agents based on similar chemical structures.
  • Cytotoxicity in Cancer Research : Lee et al.'s research focused on the cytotoxic effects of related compounds on human cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells, suggesting a promising avenue for cancer treatment.

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